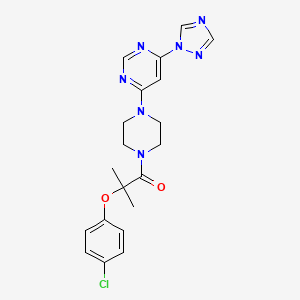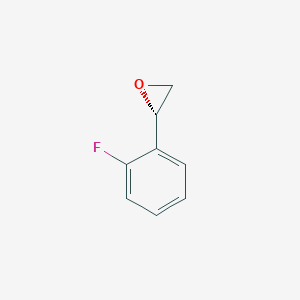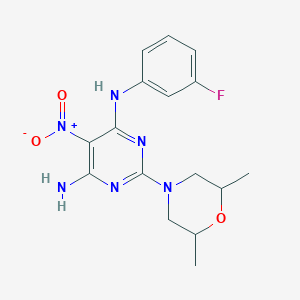
2-(2,6-dimethylmorpholin-4-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethylmorpholin-4-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C16H19FN6O3 and its molecular weight is 362.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activity and Drug Design
A study on pyrimidine derivatives, including compounds similar to "2-(2,6-dimethylmorpholin-4-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine", demonstrated significant larvicidal activity against third instar larvae. This indicates potential applications in developing insecticidal agents. The presence of electron-withdrawing groups like trifluoro, fluorine, hydroxy, nitro, and methoxy derivatives attached to the benzyl ring enhanced the activity of these compounds. This suggests that such structural features in pyrimidine derivatives could be exploited for designing more effective insecticidal or pesticidal agents (Gorle et al., 2016).
Drug Development and Medicinal Chemistry
The synthesis and evaluation of nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates, which share a structural resemblance to "this compound", have shown potent inhibitory activity against enzymes from Pneumocystis carinii and Toxoplasma gondii. This indicates potential applications in the development of therapeutic agents against opportunistic infections in immunocompromised patients (Robson et al., 1997).
Chemical Synthesis and Material Science
Research on pyrrolo[4,3,2-de]quinolines from 4-methylquinoline, a process involving the synthesis of nitropyrimidine derivatives, could have implications for the synthesis of complex heterocyclic compounds. Such synthetic routes could be beneficial for the development of new materials or pharmaceuticals with specific biological activities (Roberts et al., 1997).
Environmental Chemistry and Toxicology
The study on nitrosamines and secondary amines in water sources identified nitrosomorpholine, a compound structurally related to "this compound", as a prevalent contaminant. This research highlights the importance of monitoring and controlling nitrosamine levels in drinking water to prevent potential health risks (Wang et al., 2011).
Propiedades
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-4-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O3/c1-9-7-22(8-10(2)26-9)16-20-14(18)13(23(24)25)15(21-16)19-12-5-3-4-11(17)6-12/h3-6,9-10H,7-8H2,1-2H3,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAVCUIVQZYFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(pyridin-4-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2429104.png)

![[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride](/img/structure/B2429107.png)
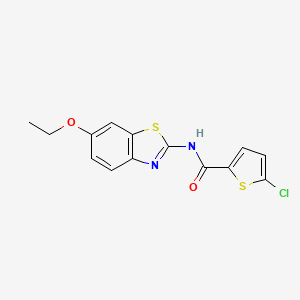
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone](/img/structure/B2429111.png)
![N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2429114.png)
![1'H-spiro[cyclohexane-1,2'-quinazoline]-4'-thiol](/img/structure/B2429115.png)
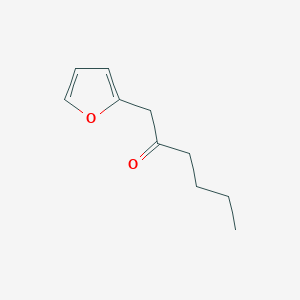
![2-chloro-N-[2-(2-cyanoethylsulfanyl)phenyl]acetamide](/img/structure/B2429117.png)
![ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2429118.png)

